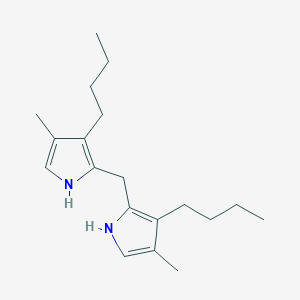
1H-Pyrrole, 2,2'-methylenebis[3-butyl-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is distinguished by its methylene bridge connecting two pyrrole units, each substituted with butyl and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . This method is known for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of pyrrole derivatives often employs catalytic processes to ensure efficiency and scalability. For instance, the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can be used to produce N-substituted pyrroles . This method is advantageous due to its room temperature operation and tolerance to various functional groups.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] undergoes several types of chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction reactions can convert pyrroles into pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles to form substituted pyrroles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophiles like alkyl halides or acyl chlorides react with pyrroles in the presence of a base.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: N-substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies on its specific molecular targets and pathways are ongoing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrole, 2-methyl-: A simpler pyrrole derivative with a single methyl group substitution.
1H-Pyrrole, 2-ethyl-1-methyl-: Another pyrrole derivative with ethyl and methyl substitutions.
Uniqueness
1H-Pyrrole, 2,2’-methylenebis[3-butyl-4-methyl-] is unique due to its methylene bridge connecting two pyrrole units, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
116748-68-6 |
|---|---|
Molekularformel |
C19H30N2 |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
3-butyl-2-[(3-butyl-4-methyl-1H-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C19H30N2/c1-5-7-9-16-14(3)12-20-18(16)11-19-17(10-8-6-2)15(4)13-21-19/h12-13,20-21H,5-11H2,1-4H3 |
InChI-Schlüssel |
YBBQIEQQXBLASJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(NC=C1C)CC2=C(C(=CN2)C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)
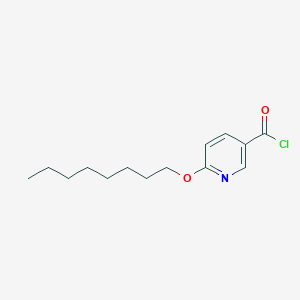
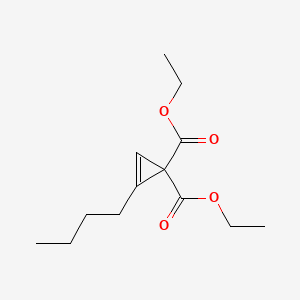
![5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide](/img/structure/B14293540.png)
![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14293544.png)
![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)
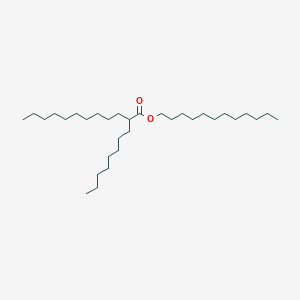

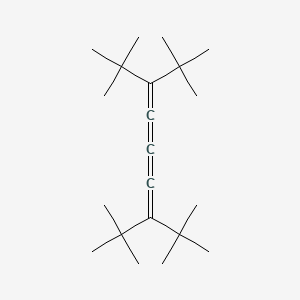

![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)
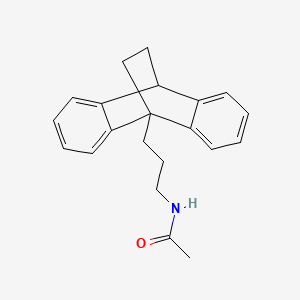

![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)
